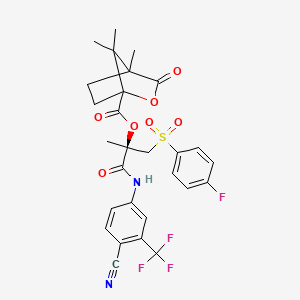

厄贝沙坦 N-|A-D-2,3,4-三-O-乙酰-葡糖醛酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Irbesartan and its derivatives involves complex chemical reactions aimed at modifying the molecule to achieve desired properties or to study its metabolites. For instance, Byard and Herbert (1999) described the preparation of N1- and N2- glucuronides of Irbesartan, focusing on their regiochemistry as established from NMR spectroscopic studies, showcasing an approach to synthesize specific derivatives of Irbesartan for further study (Byard & Herbert, 1999).

Molecular Structure Analysis

The molecular structure of Irbesartan and its derivatives is crucial for understanding its interaction with biological molecules. NMR spectroscopy, mass spectrometry, and other analytical techniques are commonly used to elucidate these structures. The detailed NMR spectroscopic studies provide insights into the molecular configurations and the regiochemistry of the products, essential for understanding how modifications affect the molecule's biological activity and interactions.

Chemical Reactions and Properties

Irbesartan undergoes various chemical reactions that lead to the formation of metabolites. Chando et al. (1998) investigated the metabolism of Irbesartan in humans, identifying several metabolites through mass spectroscopy and NMR, highlighting the drug's biotransformation and the chemical nature of its metabolites (Chando et al., 1998).

Physical Properties Analysis

The physical properties of Irbesartan, such as solubility, crystallinity, and stability, are significant for its formulation and therapeutic effectiveness. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) are employed to analyze these properties. For example, Adeli (2016) explored the improvement of Irbesartan's dissolution through solid dispersions using the supercritical anti-solvent (SAS) technique, indicating a method to enhance its bioavailability by modifying its physical properties (Adeli, 2016).

Chemical Properties Analysis

The chemical properties of Irbesartan, including reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental to its pharmacological profile. Studies like Shah et al. (2010), which focused on the identification and characterization of degradation products of Irbesartan under various stress conditions, contribute to a deeper understanding of its chemical stability and reactivity (Shah, Sahu, & Singh, 2010).

科学研究应用

糖尿病肾病中的肾脏保护作用

厄贝沙坦已显示出显着的肾脏保护作用,尤其是在患有 2 型糖尿病和肾病的患者中。研究表明,厄贝沙坦可以减缓 2 型糖尿病高血压患者的肾脏疾病进展。这种作用部分上独立于其降血压作用,突出了其在管理糖尿病肾病的早期和晚期阶段的潜力(Croom、Curran、Goa 和 Perry,2004;Croom 和 Plosker,2008)^1^^2^。

心血管风险修正

厄贝沙坦在心血管风险修正中的作用已在各种研究中得到强调。它的使用与内皮功能改善、血压控制和心血管疾病风险降低有关。这在高血压和 2 型糖尿病患者中尤为重要,厄贝沙坦已显示出在同时管理这些疾病方面有益(Derosa 和 Salvadeo,2010)^3^。

对高血压管理的影响

已发现厄贝沙坦是一种有效的抗高血压药,在高血压患者中具有耐受性良好的特性,包括患有 2 型糖尿病和早期或明显肾病的患者。其每日一次给药提供 24 小时血压控制,在高血压的长期管理中提供显着优势(Forni、Wuerzner、Pruijm 和 Burnier,2011)^4^。

药物相互作用和耐受性

研究还集中在涉及厄贝沙坦的药物和食物相互作用试验上,显示出极小的显着相互作用潜力。厄贝沙坦的这一方面的特点支持其在高血压患者的长期治疗计划中使用,其中不可避免地需要同时用药(Marino 和 Vachharajani,2001)^5^。

安全和危害

The safety and hazards of Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester are not explicitly mentioned in the search results. However, it is always recommended to handle chemical compounds with appropriate safety measures.

未来方向

The future directions of Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester are not explicitly mentioned in the search results. However, its potential applications in studying drug metabolism and evaluating drug-drug interactions suggest that it could be useful in pharmaceutical research1.

属性

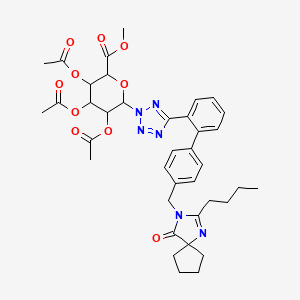

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSGMKYWGKQGGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

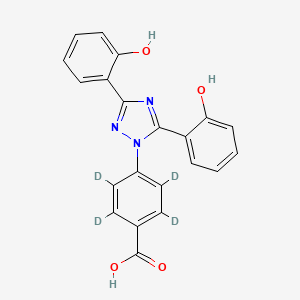

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

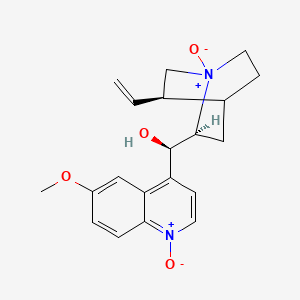

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)